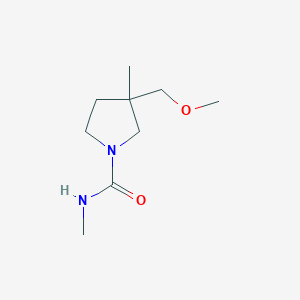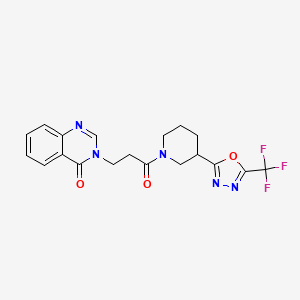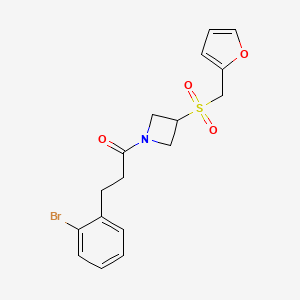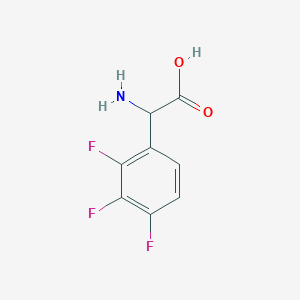![molecular formula C9H11F3N2O2 B2397587 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855907-38-8](/img/structure/B2397587.png)
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a chemical compound with the CAS Number: 1855907-38-8 . It has a molecular weight of 236.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.19 . More specific physical and chemical properties were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The unique reactivity of derivatives similar to the compound of interest makes them valuable in synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. These compounds find relevance in the development of dyes and various classes of heterocycles, leveraging the mild reaction conditions offered by the specific functionalities of the pyrazole ring (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, which share a functional group with the compound , have gained attention in medicinal chemistry for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on certain positions of the pyrazole nucleus, is associated with varied activity profiles, suggesting potential applications in developing new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Biomarkers for Investigating Tobacco and Cancer
Research on carcinogen metabolites, including those related to the pyrazole ring, provides insights into the role of specific compounds in tobacco-related cancer studies. These studies help in understanding the metabolic pathways and potential carcinogenicity of tobacco products, guiding future research on tobacco harm reduction (Hecht, 2002).
Flavor Compounds in Foods
Derivatives of the compound can influence the flavor profiles in various food products, highlighting the importance of understanding the metabolic pathways and the impact of specific chemical structures on the sensory attributes of foods. This knowledge is essential for controlling the formation of desired flavor compounds (Smit, Engels, & Smit, 2009).
Drug Synthesis Applications
The compound's derivatives, such as those involving levulinic acid, showcase their utility in synthesizing a variety of value-added chemicals. These derivatives play a significant role in drug synthesis, offering a pathway to more efficient and cleaner reactions, highlighting the compound's potential in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown
Mode of Action
The trifluoromethyl group could potentially enhance the compound’s binding affinity and selectivity .
Result of Action
The molecular and cellular effects of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are currently unknown
Action Environment
The action, efficacy, and stability of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJTXFYYYNKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
![4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B2397524.png)
![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)